

# IUPAC name for 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

**Cat. No.:** B2392416

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An In-depth Technical Guide to **6-Bromo-4-hydroxyquinoline-3-carboxylic acid**: A Core Scaffold for Modern Drug Discovery

## Introduction

The quinolone structural motif, specifically the 4-quinolone-3-carboxylic acid core, represents one of the most significant "privileged structures" in medicinal chemistry. Since the discovery of nalidixic acid in 1962, this scaffold has been the foundation for a vast array of therapeutic agents, most notably the highly successful fluoroquinolone class of antibiotics.<sup>[1]</sup> However, the versatility of this heterocyclic system extends far beyond antibacterial applications.

Researchers have successfully modified the quinolone core to develop compounds with potent antitumor, antiviral (including anti-HIV integrase), and cannabinoid receptor modulating activities.<sup>[1]</sup>

**6-Bromo-4-hydroxyquinoline-3-carboxylic acid** (CAS No: 98948-95-9) is a pivotal intermediate within this chemical class. Its unique arrangement of functional groups—a bromine atom for further cross-coupling reactions, a carboxylic acid, and a 4-hydroxy group existing in tautomeric equilibrium with its 4-oxo form—makes it an exceptionally versatile building block for constructing complex, biologically active molecules.<sup>[2]</sup>

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It consolidates critical information on the compound's identity,

synthesis, characterization, and applications, providing a framework for its effective utilization in the laboratory and in the broader context of medicinal chemistry and materials science.

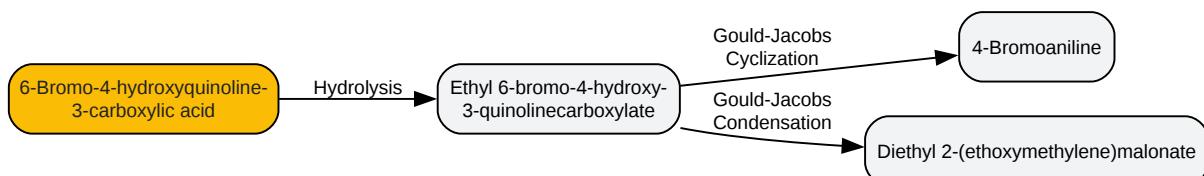
## Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's structure and properties is the bedrock of its application in research and development. This section details the formal nomenclature, structural representations, and key physicochemical data for **6-Bromo-4-hydroxyquinoline-3-carboxylic acid**.

### Nomenclature and Structure

The compound is commonly referred to by its semi-systematic name, **6-Bromo-4-hydroxyquinoline-3-carboxylic acid**. However, due to keto-enol tautomerism, the more stable and formally correct IUPAC name is 6-bromo-4-oxo-1H-quinoline-3-carboxylic acid.<sup>[3]</sup> This equilibrium is a critical feature, influencing the molecule's reactivity and intermolecular interactions.

- IUPAC Name: 6-bromo-4-oxo-1H-quinoline-3-carboxylic acid<sup>[3]</sup>
- CAS Number: 98948-95-9<sup>[3][4]</sup>
- Molecular Formula: C<sub>10</sub>H<sub>6</sub>BrNO<sub>3</sub><sup>[3][4]</sup>
- Molecular Weight: 268.06 g/mol <sup>[3]</sup>
- Canonical SMILES: C1=CC2=C(C=C1Br)C(=O)C(=CN2)C(=O)O<sup>[5]</sup>
- InChI Key: GIUZUAUCCUFVKW-UHFFFAOYSA-N



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Caption: Retrosynthetic pathway for the target compound.

## Synthetic Protocol: Saponification of Ethyl Ester Precursor

One of the most direct methods to prepare the title compound is through the hydrolysis (saponification) of its corresponding ethyl ester. This method is often high-yielding and procedurally straightforward.

**Principle:** The ester functional group of Ethyl 6-bromo-4-hydroxy-3-quinolinecarboxylate is hydrolyzed under basic conditions (using a strong base like potassium hydroxide) to yield the corresponding carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate and the 4-hydroxy group, causing the desired carboxylic acid to precipitate out of the aqueous solution.

**Step-by-Step Protocol:**

- **Reaction Setup:** Suspend Ethyl 6-bromo-4-hydroxy-3-quinolinecarboxylate (1 equivalent) in a 10% aqueous solution of potassium hydroxide (KOH). [4]2. **Heating:** Heat the suspension to reflux (approximately 100-110 °C). The reaction progress can be monitored by the dissolution of the solid starting material to form a clear, light brown solution. Maintain reflux for 1-5 hours. [4]3. **Cooling and Acidification:** Once the reaction is complete, cool the solution to room temperature and then further chill in an ice bath to 0-5 °C.
- **Precipitation:** Slowly add a concentrated acid, such as 10 N hydrochloric acid (HCl), to the cooled reaction solution with vigorous stirring. Monitor the pH continuously. Adjust the pH to approximately 1-2 to ensure complete precipitation of the product. [4]5. **Isolation:** Collect the resulting white solid by vacuum filtration.
- **Washing and Drying:** Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. Dry the isolated solid under vacuum to afford the final product, **6-Bromo-4-hydroxyquinoline-3-carboxylic acid**, typically in high purity and yield (>95%). [4]

## Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic methods.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. Key signals would include distinct aromatic protons on the quinoline ring system and a broad singlet for the carboxylic acid proton. Spectral data for this compound can be found in databases like ChemicalBook. [6]\* Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (<sup>19</sup>Br and <sup>81</sup>Br in ~1:1 ratio), showing two peaks at M and M+2.
- Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands:

Functional Group	Wavenumber (cm <sup>-1</sup> )	Appearance	Rationale
O–H Stretch (Carboxylic Acid)	3300-2500	Very Broad	Characteristic of H-bonded dimers in carboxylic acids. [7]
C–H Stretch (Aromatic)	3100-3000	Sharp, Medium	Typical for sp <sup>2</sup> C–H bonds on the quinoline ring.
C=O Stretch (Carboxylic Acid)	1760-1690	Strong, Sharp	Indicates the presence of the carboxyl carbonyl group. [7]
C=O Stretch (4-Oxo Tautomer)	~1650	Strong	The quinolone carbonyl stretch, often conjugated.
C=C Stretch (Aromatic)	1600-1450	Medium-Strong	Multiple bands corresponding to the quinoline core.
C–O Stretch (Carboxylic Acid)	1320-1210	Strong	Associated with the C–O single bond of the carboxyl group. [7]

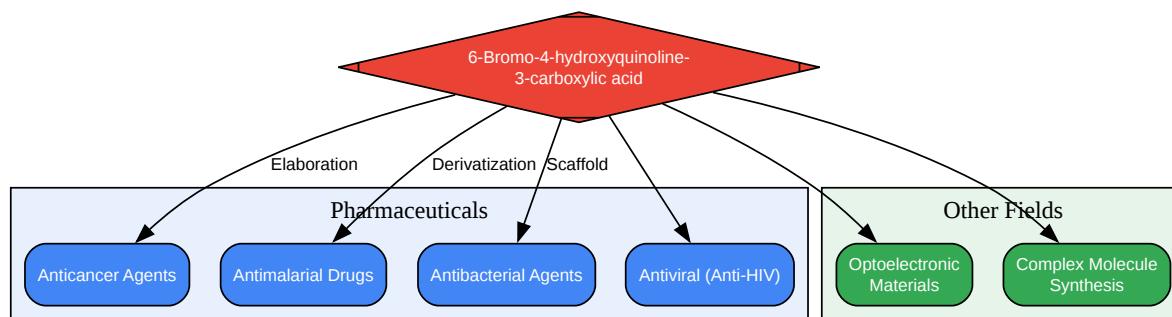
## Part 3: Applications in Research and Development

**6-Bromo-4-hydroxyquinoline-3-carboxylic acid** is not an end product but a high-value starting material. Its utility stems from the strategic placement of reactive handles on a biologically validated scaffold.

### A Key Intermediate in Drug Discovery

The compound serves as a crucial building block in the synthesis of novel therapeutics. Its structure is frequently employed in the development of:

- Anticancer Agents: The quinoline core can be elaborated to create molecules that interact with various cancer-related targets. [2][8]\*
- Antimalarial Drugs: Following the legacy of quinine and chloroquine, the quinoline scaffold remains a promising template for new antimalarial compounds. [8][9]\*
- Antibacterial Agents: As a direct precursor to more complex quinolone antibiotics. [1]



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Caption: Key application areas for the title compound.

## Potential in Materials Science

Beyond medicine, the rigid, planar, and conjugated structure of the quinoline ring system makes it an attractive candidate for materials science. It has been proposed that incorporating this molecule into larger systems could yield materials with unique optical or electrical properties, potentially for use in optoelectronic devices like organic light-emitting diodes (OLEDs). [2]

## Part 4: Safety and Handling

Proper handling of all chemicals is paramount in a laboratory setting. **6-Bromo-4-hydroxyquinoline-3-carboxylic acid** is an irritant and requires careful management.

## Hazard Identification

The compound is classified as a serious eye irritant according to the Globally Harmonized System (GHS).

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Serious Eye Damage/Irritation	GHS07 (Exclamation Mark)	Warning	H319: Causes serious eye irritation. [3][4]

## Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles or a face shield, impervious gloves, and a lab coat. [10]\* Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [10]\* First Aid Measures:
  - Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention. [10] \* Skin: Wash off with soap and plenty of water. [10] \* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice. [10]\* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [10]

## Conclusion

**6-Bromo-4-hydroxyquinoline-3-carboxylic acid** is far more than a simple chemical reagent; it is a strategic platform for innovation. Its validated biological relevance, coupled with multiple points for chemical modification, ensures its continued importance in the fields of drug discovery and materials science. For researchers and scientists, a thorough understanding of its synthesis, properties, and handling is the first step toward unlocking its vast potential to create novel molecules that can address significant scientific and medical challenges.

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- To cite this document: BenchChem. [IUPAC name for 6-Bromo-4-hydroxyquinoline-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2392416#iupac-name-for-6-bromo-4-hydroxyquinoline-3-carboxylic-acid>]

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